Cas no 2229535-43-5 (5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole)

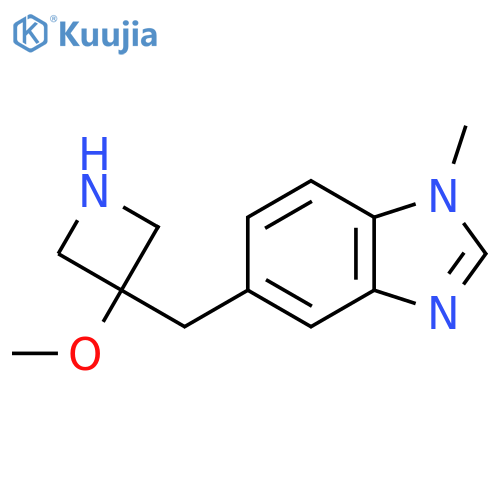

2229535-43-5 structure

商品名:5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole

5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- 5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole

- 5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole

- 2229535-43-5

- EN300-1783769

-

- インチ: 1S/C13H17N3O/c1-16-9-15-11-5-10(3-4-12(11)16)6-13(17-2)7-14-8-13/h3-5,9,14H,6-8H2,1-2H3

- InChIKey: SCRWIJDZHGQCID-UHFFFAOYSA-N

- ほほえんだ: O(C)C1(CC2C=CC3=C(C=2)N=CN3C)CNC1

計算された属性

- せいみつぶんしりょう: 231.137162174g/mol

- どういたいしつりょう: 231.137162174g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 39.1Ų

5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1783769-1.0g |

5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole |

2229535-43-5 | 1g |

$1299.0 | 2023-06-02 | ||

| Enamine | EN300-1783769-10.0g |

5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole |

2229535-43-5 | 10g |

$5590.0 | 2023-06-02 | ||

| Enamine | EN300-1783769-10g |

5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole |

2229535-43-5 | 10g |

$5590.0 | 2023-09-19 | ||

| Enamine | EN300-1783769-0.5g |

5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole |

2229535-43-5 | 0.5g |

$1247.0 | 2023-09-19 | ||

| Enamine | EN300-1783769-0.1g |

5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole |

2229535-43-5 | 0.1g |

$1144.0 | 2023-09-19 | ||

| Enamine | EN300-1783769-0.25g |

5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole |

2229535-43-5 | 0.25g |

$1196.0 | 2023-09-19 | ||

| Enamine | EN300-1783769-5g |

5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole |

2229535-43-5 | 5g |

$3770.0 | 2023-09-19 | ||

| Enamine | EN300-1783769-5.0g |

5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole |

2229535-43-5 | 5g |

$3770.0 | 2023-06-02 | ||

| Enamine | EN300-1783769-0.05g |

5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole |

2229535-43-5 | 0.05g |

$1091.0 | 2023-09-19 | ||

| Enamine | EN300-1783769-2.5g |

5-[(3-methoxyazetidin-3-yl)methyl]-1-methyl-1H-1,3-benzodiazole |

2229535-43-5 | 2.5g |

$2548.0 | 2023-09-19 |

5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

2229535-43-5 (5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole) 関連製品

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量